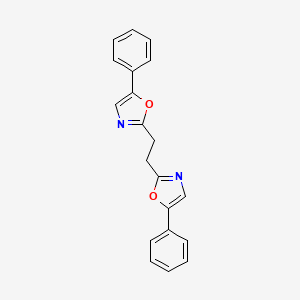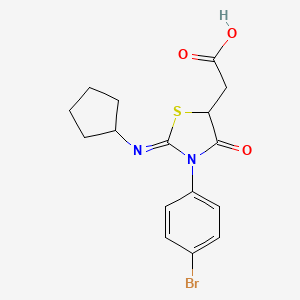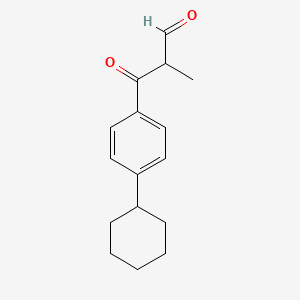
4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal is an organic compound with the molecular formula C16H20O2 It is a derivative of benzenepropanal, featuring a cyclohexyl group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal typically involves the following steps:
Starting Materials: The synthesis begins with benzenepropanal and cyclohexyl derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification methods ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal involves its interaction with specific molecular targets and pathways. The compound’s ketone group plays a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group.
Benzenepropanal: The parent compound without the cyclohexyl group.
Cyclohexyl derivatives: Compounds with similar cyclohexyl groups but different functional groups.
Uniqueness
4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal is unique due to its specific combination of a cyclohexyl group and a ketone functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
34935-16-5 |
|---|---|
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
3-(4-cyclohexylphenyl)-2-methyl-3-oxopropanal |
InChI |
InChI=1S/C16H20O2/c1-12(11-17)16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-13H,2-6H2,1H3 |
InChI-Schlüssel |
AHKVYNGYMYYIPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=O)C(=O)C1=CC=C(C=C1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)
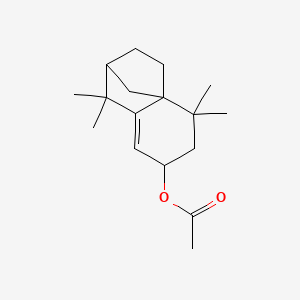

![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
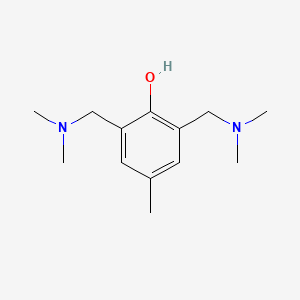
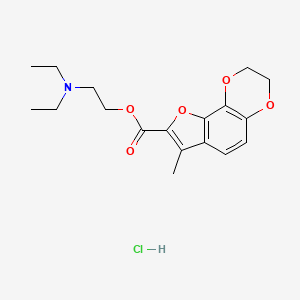
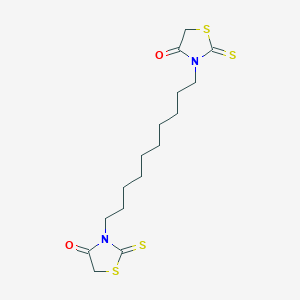
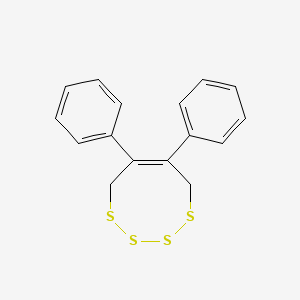
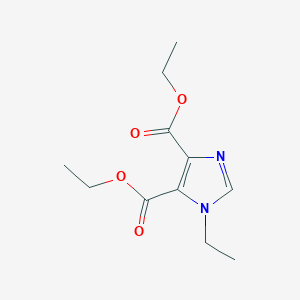
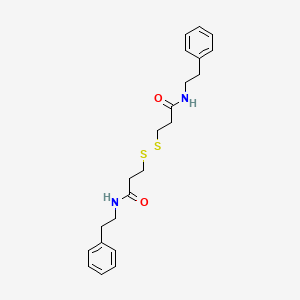
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
